molecular formula C22H26N2O4 B4029216 2-PHENOXY-N-{[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE

2-PHENOXY-N-{[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE

Cat. No.: B4029216
M. Wt: 382.5 g/mol
InChI Key: UWURNBADSQGSCY-UHFFFAOYSA-N
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Description

2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide is a complex organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group attached to an acetamide moiety, which is further linked to a piperidine ring. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. One common method involves the reaction of phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form phenoxyacetyl chloride. This intermediate is then reacted with piperidine to yield the phenoxyacetyl piperidine derivative. The final step involves the acylation of this intermediate with acetamide under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of phenoxy radicals or quinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Phenoxy-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}acetamide can be compared with other phenoxy derivatives, such as:

    Phenoxyacetic acid: A simpler compound with similar phenoxy functionality but lacking the piperidine and acetamide groups.

    Phenoxyethanol: Another phenoxy derivative with different functional groups, used as a preservative in cosmetics and pharmaceuticals.

    Phenoxybenzamine: A compound with a phenoxy group and an amine moiety, used as an alpha-adrenergic antagonist.

The uniqueness of this compound lies in its combination of phenoxy, acetamide, and piperidine groups, which confer distinct chemical and biological properties not found in simpler phenoxy derivatives.

Properties

IUPAC Name

2-phenoxy-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-21(16-27-19-7-3-1-4-8-19)23-15-18-11-13-24(14-12-18)22(26)17-28-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWURNBADSQGSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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